3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile
描述
属性
IUPAC Name |
3-[1-[[4-(dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-28(2)21-13-11-18(12-14-21)17-29-24(20-8-6-7-19(15-20)16-27)25(26(29)30)32-23-10-5-4-9-22(23)31-3/h4-15,24-25H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFNFBMTFRNHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2C(C(C2=O)OC3=CC=CC=C3OC)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the azetidine ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the dimethylamino group : This can be done via N-alkylation methods using dimethylamine.
- Benzonitrile attachment : The final step usually involves coupling reactions to attach the benzonitrile moiety.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, disrupting metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing physiological responses.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing similar functional groups exhibit significant antimicrobial properties. For instance, flavonoid derivatives based on dimethylaminophenyl structures have shown efficacy against various fungal strains, including:
| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (mg/ml) |
|---|---|---|
| Aspergillus flavus | 15 | 0.5 |
| Acremonium strictum | 12 | 0.5 |
| Penicillium expansum | 10 | 0.5 |
These findings suggest that the compound may possess similar antifungal properties, warranting further investigation into its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| Normal Fibroblasts | >100 |
These results highlight the potential therapeutic applications of the compound in oncology .
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of a related compound against clinical isolates of fungi. The results indicated that compounds with similar structural features showed promising antifungal activity, particularly against resistant strains of Candida spp., suggesting a potential application in treating fungal infections .
Case Study 2: Anticancer Properties
In another study focusing on cancer treatment, a series of azetidine derivatives were synthesized and tested for their anticancer properties. The results showed that modifications to the azetidine structure could enhance cytotoxic activity against specific cancer cell lines, indicating a structure-activity relationship that could be exploited for drug design .
相似化合物的比较
Comparison with Structurally Similar Compounds
Azetidinone Derivatives with Varied Substitutions
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid
- Structure : Features a nitro group at the 4-position of the phenyl ring and a carboxylic acid substituent.
- Synthesis: Prepared via cyclization of 4-(nitrobenzylideneamino)benzoic acid with chloroacetyl chloride .
- Key Differences: The nitro group increases electron-withdrawing effects, reducing bioavailability compared to the dimethylamino group in the target compound.
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted benzothiazol-2-yl)ureas (5a-t)
- Structure: Combines azetidinone with benzothiazole and urea moieties.
- Activity : Compounds 5f, 5n, and 5p demonstrated 100% protection in anticonvulsant MES models, surpassing phenytoin .
- Comparison : The benzothiazole-urea backbone enhances neuroactivity but introduces hepatotoxicity risks absent in the target compound.
Thiazolidinone and Thiadiazine Analogs
4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
- Structure: Replaces the azetidinone with a thiazolidin-2,4-dione ring.
4-((2-(3-Methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
- Structure : Incorporates a thiadiazine dioxide ring.
- Properties: The sulfone group enhances polarity, contrasting with the lipophilic dimethylamino group in the target compound .
Substitution-Driven Activity Trends
Electronic and Pharmacokinetic Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO2) and cyano (CN) groups in analogs (e.g., ) increase electrophilicity, enhancing reactivity but reducing metabolic stability. Methoxy (OCH3) and dimethylamino (N(CH3)2) groups in the target compound improve solubility and membrane permeability.
- LogP Values: The dimethylamino group lowers LogP compared to nitro-substituted analogs, suggesting better aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
